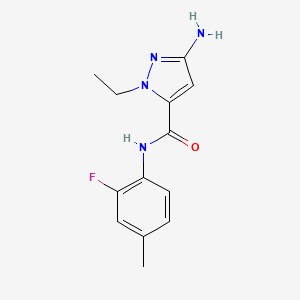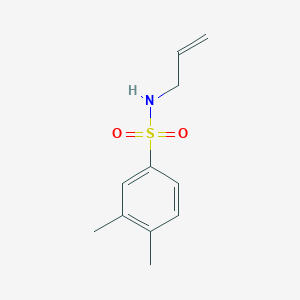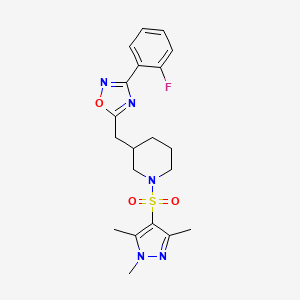![molecular formula C24H23N3O3 B2983833 2-(1,3-benzodioxol-5-yl)-5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326853-45-5](/img/no-structure.png)
2-(1,3-benzodioxol-5-yl)-5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzodioxol-5-yl)-5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic compound that has gained significant attention from the scientific community due to its potential use in various fields such as medicinal chemistry, drug discovery, and pharmacology. This compound has been shown to exhibit promising biological activities, making it a potential candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Hydrogen-bonded Structures in Pyrazole Derivatives
Research has shown that pyrazole derivatives can form complex hydrogen-bonded structures, demonstrating potential for various applications in material science and molecular engineering. For example, studies on hydrogen-bonded chains and tetramolecular aggregates in related pyrazole compounds illustrate how molecular architecture can be influenced by subtle changes in molecular structure (Abonía et al., 2007). These findings could suggest potential avenues for the development of novel materials or molecular assemblies using similar chemical frameworks.
Antitumor Properties
Certain pyrazole derivatives have been explored for their antitumor properties, providing a basis for the development of new chemotherapeutic agents. For instance, the synthesis of novel benzimidazoles with pyrazole moieties has shown promising activity against a range of cancer cell lines (Abonía et al., 2011). This suggests that compounds with similar structures could be explored for their potential in cancer research and treatment.
Supramolecular Chemistry and Crystal Engineering
Pyrazole derivatives have been utilized in supramolecular chemistry and crystal engineering, where their ability to form specific molecular interactions can lead to the design of materials with desired properties. For example, research on hydrogen-bonded supramolecular structures in pyrazole derivatives highlights their potential in designing new crystalline materials with specific properties (Castillo et al., 2009).
Fluorescent Chemosensors
Pyrazole-based compounds have been investigated for their use as fluorescent chemosensors, demonstrating their utility in detecting metal ions. A study on pyrazoline derivatives as fluorescent chemosensors for the detection of Fe3+ ions illustrates this application, suggesting potential for the development of sensitive and selective sensors for environmental and biological applications (Khan, 2020).
Antibacterial and Antifungal Activity
The antibacterial and antifungal activities of pyrazole derivatives have been extensively studied, indicating their potential as lead compounds for the development of new antimicrobial agents. For example, novel benzothiazole pyrimidine derivatives with pyrazole motifs have shown significant in vitro antibacterial and antifungal activities (Maddila et al., 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1,3-benzodioxol-5-yl)-5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from 2-aminopyrazole and 1,3-benzodioxole-5-carboxylic acid. The second intermediate is 5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from 5-bromo-2-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one.", "Starting Materials": [ "2-aminopyrazole", "1,3-benzodioxole-5-carboxylic acid", "5-bromo-2-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" ], "Reaction": [ "Synthesis of 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one:", "- React 2-aminopyrazole with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as EDCI or DCC to form the desired intermediate.", "- Purify the intermediate by column chromatography or recrystallization.", "Synthesis of 5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one:", "- React 5-bromo-2-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one with a suitable nucleophile such as sodium azide or potassium cyanide to form the desired intermediate.", "- Reduce the nitro group of the intermediate using a reducing agent such as tin(II) chloride or iron powder to form the final intermediate.", "- Purify the intermediate by column chromatography or recrystallization.", "Coupling of intermediates to form final product:", "- React the two intermediates in the presence of a coupling agent such as EDCI or DCC to form the final product.", "- Purify the final product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
1326853-45-5 |
Molekularformel |
C24H23N3O3 |
Molekulargewicht |
401.466 |
IUPAC-Name |
2-(1,3-benzodioxol-5-yl)-5-[(4-tert-butylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C24H23N3O3/c1-24(2,3)18-7-4-16(5-8-18)14-26-10-11-27-20(23(26)28)13-19(25-27)17-6-9-21-22(12-17)30-15-29-21/h4-13H,14-15H2,1-3H3 |
InChI-Schlüssel |
DLZMYUSXLZTYCW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2983750.png)

![Ethyl 2-(2-chlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2983752.png)


![[1,2,4]Triazolo[4,3-b]pyridazin-6-ol](/img/structure/B2983757.png)

![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-fluorobenzyl)urea](/img/structure/B2983760.png)

![(2S,4R)-2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid](/img/structure/B2983762.png)
![5'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B2983765.png)

![N-(3,5-dimethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2983768.png)
